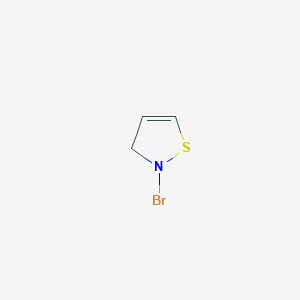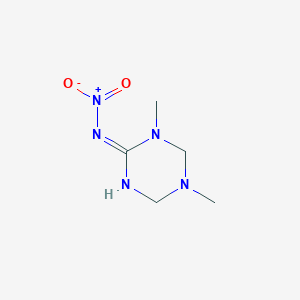![molecular formula C25H27ClF3N5O8 B13727005 [(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including multiple hydroxyl groups, amino groups, and fluorinated aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” involves multiple steps, including the protection and deprotection of functional groups, selective fluorination, and coupling reactions. The key steps typically include:
- Protection of hydroxyl groups to prevent unwanted reactions.
- Introduction of the methylamino group through nucleophilic substitution.
- Selective fluorination of the aromatic rings using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Coupling of the protected intermediate with the azetidinyl and quinoline derivatives under controlled conditions.
- Deprotection of the hydroxyl groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the development of robust purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Coupling: The aromatic rings can undergo coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce secondary or tertiary alcohols.
Scientific Research Applications
The compound “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its multifaceted biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives and azetidinyl-containing molecules. These compounds share structural features such as fluorinated aromatic rings and azetidinyl groups, which contribute to their chemical reactivity and biological activity.
Uniqueness
The uniqueness of “[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate” lies in its combination of multiple functional groups and fluorinated aromatic rings, which provide a wide range of chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C25H27ClF3N5O8 |
|---|---|
Molecular Weight |
618.0 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H27ClF3N5O8/c1-31-4-15(36)21(39)22(40)16(37)8-42-25(41)11-7-34(24-14(29)3-13(28)23(30)32-24)18-10(20(11)38)2-12(27)19(17(18)26)33-5-9(35)6-33/h2-3,7,9,15-16,21-22,31,35-37,39-40H,4-6,8H2,1H3,(H2,30,32)/t15-,16+,21+,22+/m0/s1 |
InChI Key |
JOFDYYVAKPLBJM-LGFFLQIISA-N |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC(C3)O)Cl)C4=C(C=C(C(=N4)N)F)F)O)O)O)O |
Canonical SMILES |
CNCC(C(C(C(COC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC(C3)O)Cl)C4=C(C=C(C(=N4)N)F)F)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


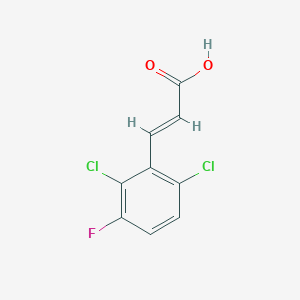
![1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole](/img/structure/B13726929.png)
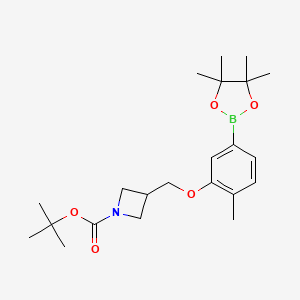

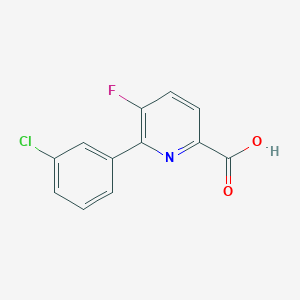
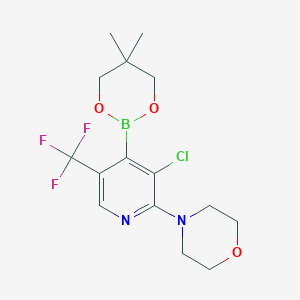

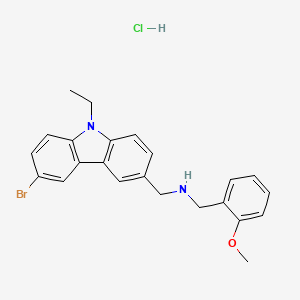
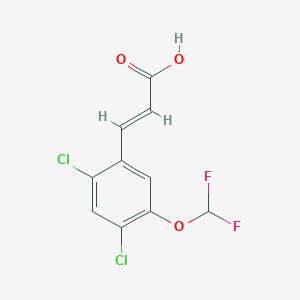
![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
